molecular formula C6H13NO B14481649 N,2,2-Trimethylpropan-1-imine N-oxide CAS No. 66251-86-3

N,2,2-Trimethylpropan-1-imine N-oxide

Cat. No.: B14481649
CAS No.: 66251-86-3
M. Wt: 115.17 g/mol
InChI Key: XHBCIEMASKBFGW-UHFFFAOYSA-N
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Description

N,2,2-Trimethylpropan-1-imine N-oxide is a chemical compound that belongs to the class of amine oxides. These compounds are characterized by the presence of a nitrogen-oxygen coordinate covalent bond. Amine oxides are known for their zwitterionic nature, which means they have both positive and negative charges on adjacent atoms. This unique structure imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-Trimethylpropan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the oxidation of tertiary amines to N-oxides can be achieved using various oxidizing agents such as sodium percarbonate, titanium silicalite (TS-1) in a packed-bed microreactor, or urea-hydrogen peroxide adduct (UHP). These methods offer high yields and are efficient under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,2,2-Trimethylpropan-1-imine N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alkenes (via Cope elimination), hydroxylamines, and substituted amines .

Mechanism of Action

The mechanism of action of N,2,2-Trimethylpropan-1-imine N-oxide involves its ability to act as a base in intramolecular elimination reactions. When heated, the N-oxide group facilitates the elimination of a hydrogen atom from an adjacent carbon, leading to the formation of an alkene. The molecular targets and pathways involved include the nitrogen-oxygen bond and the adjacent carbon-hydrogen bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,2-Trimethylpropan-1-imine N-oxide is unique due to its specific structure, which allows for efficient Cope elimination reactions. Its zwitterionic nature also imparts distinct solubility and reactivity properties compared to other amine oxides .

Properties

CAS No.

66251-86-3

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N,2,2-trimethylpropan-1-imine oxide

InChI

InChI=1S/C6H13NO/c1-6(2,3)5-7(4)8/h5H,1-4H3

InChI Key

XHBCIEMASKBFGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=[N+](C)[O-]

Origin of Product

United States

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